(3-Chlorophenyl)(cyclopentyl)acetic acid

Description

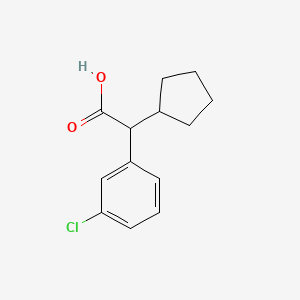

(3-Chlorophenyl)(cyclopentyl)acetic acid is a carboxylic acid derivative featuring a cyclopentyl group and a 3-chlorophenyl substituent attached to the alpha-carbon of the acetic acid backbone.

Properties

Molecular Formula |

C13H15ClO2 |

|---|---|

Molecular Weight |

238.71 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-2-cyclopentylacetic acid |

InChI |

InChI=1S/C13H15ClO2/c14-11-7-3-6-10(8-11)12(13(15)16)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5H2,(H,15,16) |

InChI Key |

DGISAMDVQQAGKN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(C2=CC(=CC=C2)Cl)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorophenylacetic Acid Derivatives

2-(3-Chlorophenyl)acetic Acid

- Structure : Lacks the cyclopentyl group, with a simpler 3-chlorophenyl-acetic acid backbone.

- Physical Properties :

- Applications: Used as a precursor in anticonvulsant and antinociceptive drug synthesis (e.g., pyrrolidinone derivatives via cyclocondensation) .

2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride

- Structure: Features an amino group on the alpha-carbon.

- Key Differences: Enhanced solubility in polar solvents due to protonation of the amino group. Potential for hydrogen bonding, influencing bioavailability compared to non-amino analogs .

Cycloalkyl-Substituted Analogs

Cyclopentyl(phenyl)acetic Acid

- Structure : Replaces the 3-chlorophenyl group with a plain phenyl ring.

- Adsorption Behavior : Exhibits comparable adsorption to diphenylacetic acid (entry 7) in studies of polycyclic aromatic hydrocarbon (PAH) removal, driven by π–π and π–sp³ interactions .

2-(3-(3-Chlorophenyl)cyclobutyl)acetic Acid

Bicyclic and Heterocyclic Derivatives

2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic Acid

- Structure : Incorporates a tetrahydropyran ring.

- Applications : Used as a pharmaceutical building block for neurological and metabolic drugs due to its heterocyclic rigidity and stereochemical diversity .

- Comparison : The cyclopentyl group in the target compound may confer greater lipophilicity, influencing blood-brain barrier penetration.

Jasmonic Acid Derivatives (e.g., 3-Oxo-2-(2-pentenyl)cyclopentaneacetic Acid)

- Structure : Cyclopentane ring with ketone and alkenyl substituents.

- Biological Activity : Functions as a plant hormone, unlike the synthetic 3-chlorophenyl analog .

- Key Difference : The absence of aromatic chlorination in jasmonic acid limits its use in drug design but enhances natural signaling roles.

Indole- and Sulfonyl-Substituted Analogs

2-[1-[(3-Chlorophenyl)methyl]indol-3-yl]acetic Acid

- Structure : Integrates an indole moiety.

- Applications: Potential use in antinflammatory or anticancer agents due to indole’s role in receptor binding .

- Comparison : The indole’s π-system may enhance biological activity compared to the cyclopentyl-phenyl scaffold.

2-[(3-Chlorophenyl)sulfonyl-cyclopropylamino]acetic Acid

- Structure : Sulfonyl and cyclopropyl groups introduce steric and electronic complexity.

- Properties : Molecular weight 289.73 g/mol; sulfonyl groups enhance stability and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.